Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-
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Overview
Description
4,4’-Methylenebis[2-[(4-aminophenyl)methyl]aniline] is an organic compound with the molecular formula C27H28N4. It is a derivative of aniline and is characterized by the presence of two benzene rings connected by a methylene bridge, each substituted with an aminophenylmethyl group. This compound is known for its applications in the synthesis of polymers and as a curing agent for epoxy resins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis[2-[(4-aminophenyl)methyl]aniline] typically involves the reaction of aniline derivatives with formaldehyde. The process can be summarized as follows:
Condensation Reaction: Aniline reacts with formaldehyde in the presence of an acid catalyst to form a Schiff base intermediate.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis[2-[(4-aminophenyl)methyl]aniline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be further reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
4,4’-Methylenebis[2-[(4-aminophenyl)methyl]aniline] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Widely used as a curing agent for epoxy resins, which are essential in the production of coatings, adhesives, and composite materials.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis[2-[(4-aminophenyl)methyl]aniline] involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It can influence signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenedianiline: Similar structure but lacks the aminophenylmethyl groups.
Bis(4-aminophenyl)methane: Similar structure but with different substituents on the benzene rings.
4,4’-Methylenebis[2-chloroaniline]: Contains chlorine atoms instead of aminophenylmethyl groups.
Uniqueness
4,4’-Methylenebis[2-[(4-aminophenyl)methyl]aniline] is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in the production of high-performance polymers and advanced materials.
Properties
CAS No. |
65086-99-9 |
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Molecular Formula |
C27H28N4 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-[[4-amino-3-[(4-aminophenyl)methyl]phenyl]methyl]-2-[(4-aminophenyl)methyl]aniline |
InChI |
InChI=1S/C27H28N4/c28-24-7-1-18(2-8-24)14-22-16-20(5-11-26(22)30)13-21-6-12-27(31)23(17-21)15-19-3-9-25(29)10-4-19/h1-12,16-17H,13-15,28-31H2 |
InChI Key |
BCYHURLIXRJERG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)N)CC4=CC=C(C=C4)N)N)N |
Origin of Product |
United States |
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